molecular formula C18H27O3- B1256916 (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoate

(9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoate

Cat. No. B1256916
M. Wt: 291.4 g/mol
InChI Key: YZBZORUZOSCZRN-YWHLHSFDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoate is an unsaturated fatty acid anion resulting from the removal of a proton from the carboxy group of (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoic acid. It is a long-chain fatty acid anion and a polyunsaturated fatty acid anion. It derives from a 9,11,15-octadecatrienoate. It is a conjugate base of a (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoic acid.

Scientific Research Applications

1. Interaction with Amino Acids and Lipid Oxidation Products The interaction between various lipid oxidation products, including epoxy derivatives similar to (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienolate, and amino acids was explored. It was found that these lipids can significantly degrade amino acids through a Strecker-type mechanism, emphasizing the potential impact of lipid oxidation on amino acid integrity (Zamora, Gallardo, & Hidalgo, 2008).

2. Structural Analysis via NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy was used to determine the geometrical configuration of short-living allene oxide reaction products, similar to (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienolate, under the catalysis by flaxseed allene oxide synthase (CYP74A) (Medvedeva et al., 2005).

3. Enzymatic and Thermal Conversions in Lipid Chemistry The conversion of fatty acid hydroperoxides to various products, including epoxy derivatives, through enzymatic and thermal processes was documented, offering insights into the biosynthesis and transformation pathways of similar complex lipids (Grechkin, Mukhtarova, & Hamberg, 2005).

4. Isolation and Characterization of Polyunsaturated Fatty Acids Studies have isolated and characterized monohydroxy-substituted polyunsaturated fatty acids from plants, providing a deeper understanding of the structural diversity and potential biological functions of these compounds, which are structurally related to (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienolate (Kikuchi, Yaoita, & Kikuchi, 2008).

5. Exploration of Oxylipins from Microalgae Research on microalgae led to the isolation of various oxylipins, including derivatives structurally similar to (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienolate. These compounds exhibited anti-inflammatory properties by inhibiting TNF-α production, indicating potential therapeutic applications (De los Reyes et al., 2014).

6. Cyclization of Natural Allen Oxide in Aprotic Solvent The spontaneous cyclization of natural allene oxide, closely related to (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienolate, was observed, leading to the formation of novel cyclopentenone compounds. This finding opens up new pathways for understanding the natural transformations of lipid-derived compounds (Medvedeva et al., 2007).

properties

Product Name

(9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoate

Molecular Formula

C18H27O3-

Molecular Weight

291.4 g/mol

IUPAC Name

(Z)-11-[(3S)-3-[(Z)-pent-2-enyl]oxiran-2-ylidene]undec-9-enoate

InChI

InChI=1S/C18H28O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h3,8,10-11,14,16H,2,4-7,9,12-13,15H2,1H3,(H,19,20)/p-1/b10-3-,11-8-,17-14?/t16-/m0/s1

InChI Key

YZBZORUZOSCZRN-YWHLHSFDSA-M

Isomeric SMILES

CC/C=C\C[C@H]1C(=C/C=C\CCCCCCCC(=O)[O-])O1

Canonical SMILES

CCC=CCC1C(=CC=CCCCCCCCC(=O)[O-])O1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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